molecular formula C8H12ClNO B3053147 2-(2-Aminoethyl)phenol hydrochloride CAS No. 5136-97-0

2-(2-Aminoethyl)phenol hydrochloride

Cat. No.: B3053147
CAS No.: 5136-97-0
M. Wt: 173.64 g/mol
InChI Key: FCMXXIIQYRYQPX-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)phenol hydrochloride, also known as tyramine hydrochloride, is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of phenethylamine and is commonly used in biochemical research. This compound is known for its role in the release of catecholamines, which are important neurotransmitters in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)phenol hydrochloride typically involves the reduction of 4-hydroxyphenylacetonitrile. This process can be carried out using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-hydroxyphenylacetonitrile in the presence of a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminoethyl)phenol hydrochloride is unique due to its specific structure, which allows it to act as a catecholamine releasing agent without crossing the blood-brain barrier. This property makes it particularly useful in studies focused on peripheral neurotransmitter systems .

Properties

IUPAC Name

2-(2-aminoethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMXXIIQYRYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199375
Record name Phenol, 2-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5136-97-0
Record name o-Tyramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(2-aminoethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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